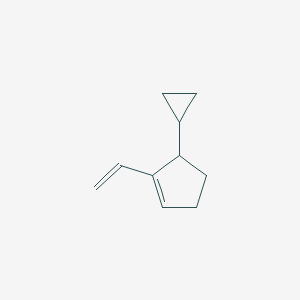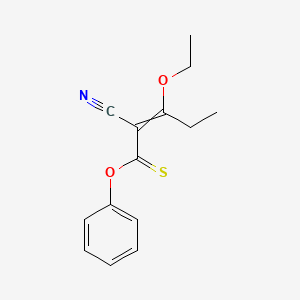
N-Butyl-N,N-dimethylhexadecan-1-aminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N,N-dimethylhexadecan-1-aminium chloride is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound consists of a long hydrophobic alkyl chain and a positively charged nitrogen atom, which is balanced by a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dimethylhexadecan-1-aminium chloride typically involves the quaternization of N,N-dimethylhexadecan-1-amine with butyl chloride. The reaction is carried out in an organic solvent such as toluene or ethanol, under reflux conditions. The reaction can be represented as follows:
N,N-dimethylhexadecan-1-amine+butyl chloride→N-Butyl-N,N-dimethylhexadecan-1-aminium chloride
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N,N-dimethylhexadecan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N,N-dimethylhexadecan-1-amine and butyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized forms of the alkyl chains.
Hydrolysis: N,N-dimethylhexadecan-1-amine and butyl alcohol.
Applications De Recherche Scientifique
N-Butyl-N,N-dimethylhexadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The primary mechanism of action of N-Butyl-N,N-dimethylhexadecan-1-aminium chloride is its ability to disrupt cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This makes it effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylhexadecan-1-amine
- N-Hexadecyl-N,N-dimethylhexadecan-1-aminium bromide
- N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride
Uniqueness
N-Butyl-N,N-dimethylhexadecan-1-aminium chloride is unique due to its specific alkyl chain length and the presence of a butyl group, which imparts distinct surfactant properties. Compared to similar compounds, it may offer different solubility and antimicrobial efficacy profiles.
Propriétés
Numéro CAS |
88457-17-4 |
|---|---|
Formule moléculaire |
C22H48ClN |
Poids moléculaire |
362.1 g/mol |
Nom IUPAC |
butyl-hexadecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C22H48N.ClH/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-23(3,4)21-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
BLONYVZHHCSSIJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


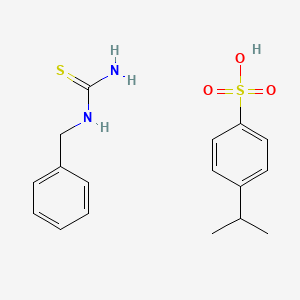
methanone](/img/structure/B14376026.png)
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)



![1-Fluorobicyclo[3.2.2]non-6-ene](/img/structure/B14376054.png)

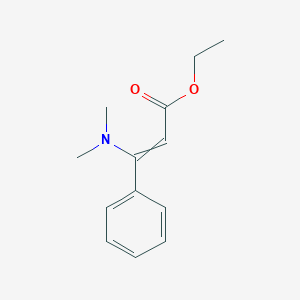
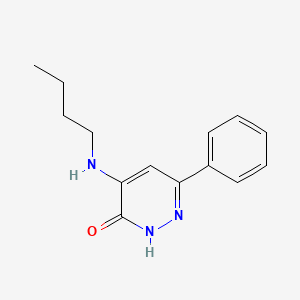
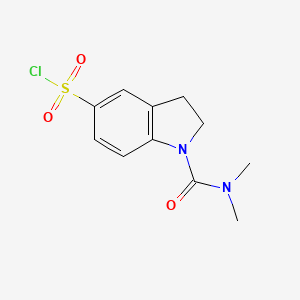
![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
